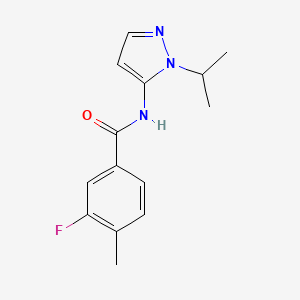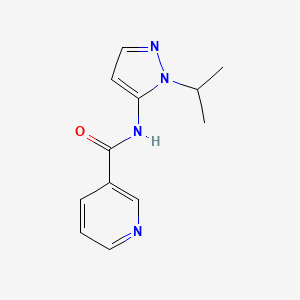
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. IPP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide involves the inhibition of certain enzymes, including PDE5 and PDE6. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to bind to the active site of these enzymes, thereby inhibiting their activity. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Biochemical and Physiological Effects:
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of cytokine production, and the inhibition of viral replication. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide is its low solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. One direction is the development of new derivatives of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide with improved solubility and potency. Another direction is the investigation of the potential applications of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide needs to be further elucidated to understand its full potential.
Méthodes De Synthèse
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-propan-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide. Another method involves the reaction of 2-propan-2-ylpyrazole with 3-cyanopyridine-4-carboxylic acid, followed by the reaction with ammonia in ethanol to obtain N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have anticancer, anti-inflammatory, and antiviral activities. N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to inhibit the activity of certain enzymes, including PDE5 and PDE6, which are involved in the regulation of smooth muscle contraction and visual function, respectively.
Propriétés
IUPAC Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)16-11(5-7-14-16)15-12(17)10-4-3-6-13-8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSJGCQYPKPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


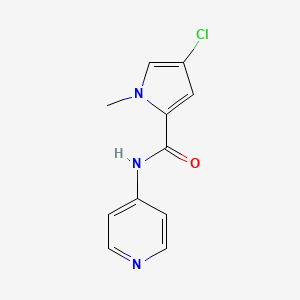
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
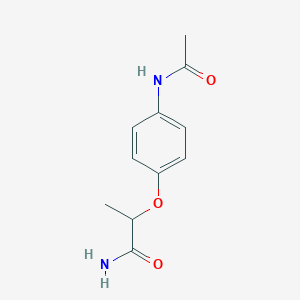
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
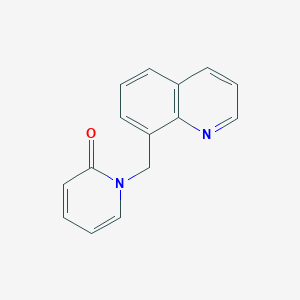
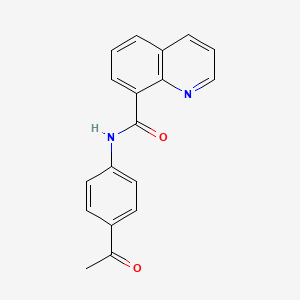
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)


![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)
